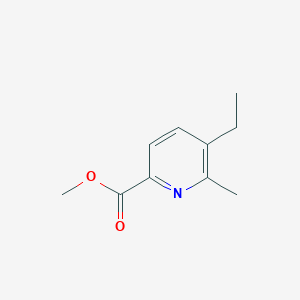

Methyl 5-ethyl-6-methylpicolinate

Description

Methyl 5-ethyl-6-methylpicolinate is a methyl ester derivative of picolinic acid, featuring an ethyl group at the 5-position and a methyl group at the 6-position of the pyridine ring.

Properties

IUPAC Name |

methyl 5-ethyl-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-8-5-6-9(10(12)13-3)11-7(8)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMYFHUAVTSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C=C1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-6-methylpicolinate typically involves the esterification of 5-ethyl-6-methylpicolinic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Methyl 5-ethyl-6-methylpicolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethyl-6-methylpicolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 5-ethyl-6-methylpicolinic acid.

Reduction: Formation of 5-ethyl-6-methylpicolinyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-ethyl-6-methylpicolinate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-6-methylpicolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 5-ethyl-6-methylpicolinate with structurally similar picolinate esters, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

Methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2)

- Substituents : Chloro (6-position), methyl (5-position).

- Molecular Formula: C₈H₈ClNO₂.

- Key Differences : The electron-withdrawing chloro group increases susceptibility to nucleophilic substitution reactions compared to the ethyl group in Methyl 5-ethyl-6-methylpicolinate. This enhances reactivity in cross-coupling reactions but reduces stability under basic conditions .

- Similarity Score : 0.94 (structural similarity) .

Ethyl 6-chloro-5-methylpicolinate (CAS 178421-21-1)

- Substituents : Chloro (6-position), methyl (5-position), ethyl ester.

- Molecular Formula: C₉H₁₀ClNO₂.

- Key Differences : The ethyl ester group increases lipophilicity (higher logP) compared to the methyl ester in the target compound. This may improve membrane permeability in biological systems but slow hydrolysis rates .

- Similarity Score : 0.91 .

Steric and Functional Group Modifications

Methyl 6-methyl-3-phenylpicolinate (CAS 1445596-16-6)

- Substituents : Phenyl (3-position), methyl (6-position).

- Molecular Formula: C₁₄H₁₃NO₂.

- Key Differences : The bulky phenyl group introduces steric hindrance and enhances aromatic stacking interactions, which are absent in the target compound. This increases molecular weight (227.26 vs. ~193.20) and reduces solubility in polar solvents .

Methyl 6-chloro-5-(hydroxymethyl)picolinate (CAS 1205671-72-2)

- Substituents : Chloro (6-position), hydroxymethyl (5-position).

- Molecular Formula: C₈H₈ClNO₃.

- Key Differences : The hydroxymethyl group introduces polarity, improving aqueous solubility but making the compound more prone to oxidation compared to the ethyl and methyl groups in Methyl 5-ethyl-6-methylpicolinate .

Physicochemical Properties

Table 1 summarizes key properties of Methyl 5-ethyl-6-methylpicolinate and its analogs:

Research Findings and Trends

- Reactivity : Methyl 5-ethyl-6-methylpicolinate’s stability under basic conditions is superior to chloro-substituted analogs (e.g., CAS 178421-22-2) due to the absence of electron-withdrawing groups .

- Biological Interactions : The ethyl group may enhance interactions with hydrophobic enzyme pockets compared to hydroxymethyl derivatives (CAS 1205671-72-2), which prioritize polar interactions .

- Industrial Use: Ethyl ester analogs (e.g., CAS 178421-21-1) are preferred for prolonged stability in non-aqueous formulations, whereas methyl esters like the target compound are more versatile in lab-scale synthesis .

Biological Activity

Methyl 5-ethyl-6-methylpicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevance in various scientific fields, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 5-ethyl-6-methylpicolinate is characterized by the presence of both ethyl and methyl groups on the pyridine ring, which influences its reactivity and interactions with biological systems. The compound can undergo hydrolysis to release picolinic acid derivatives, which may interact with various enzymes or receptors within biological contexts.

The mechanism of action for Methyl 5-ethyl-6-methylpicolinate involves:

- Hydrolysis : The ester group can be hydrolyzed to release active derivatives.

- Enzyme Interaction : The released picolinic acid may interact with specific enzymes or receptors, potentially modulating biochemical pathways.

This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that Methyl 5-ethyl-6-methylpicolinate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, a study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

The compound has also shown promise in anticancer research. A study highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) for MCF-7 cells was determined to be approximately 27 nM, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of Methyl 5-ethyl-6-methylpicolinate, a comparison with related compounds is essential. The following table summarizes key differences:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-ethyl-6-methylpicolinate | Ethyl and methyl groups on pyridine ring | Antimicrobial, anticancer |

| Methyl 6-methylpicolinate | Single methyl group on pyridine ring | Moderate antimicrobial activity |

| Ethyl 5-ethylpicolinate | Ethyl group only | Limited biological activity |

This comparison illustrates the enhanced biological activity attributed to the structural features of Methyl 5-ethyl-6-methylpicolinate.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of Methyl 5-ethyl-6-methylpicolinate in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.

- Cancer Cell Apoptosis : In laboratory settings, treatment with Methyl 5-ethyl-6-methylpicolinate resulted in increased levels of caspase-3 activation in treated cancer cells, confirming its role in promoting apoptosis.

Future Directions and Research Implications

The promising biological activities of Methyl 5-ethyl-6-methylpicolinate suggest several avenues for future research:

- Mechanistic Studies : Further exploration of its interaction with specific molecular targets could elucidate its pathways of action.

- Drug Development : Given its potent antimicrobial and anticancer properties, this compound could serve as a lead compound in drug development initiatives targeting resistant infections or cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.